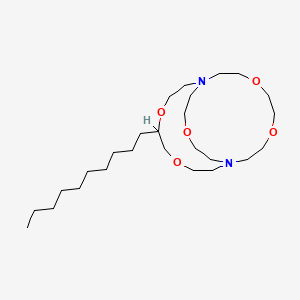
Kryptofix 221D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kryptofix 221D, also known as 5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a macrocyclic compound belonging to the family of cryptands. Cryptands are a class of synthetic molecules known for their ability to form stable complexes with metal ions. This compound is particularly notable for its cage-like structure, which allows it to encapsulate metal ions, forming stable cryptates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kryptofix 221D typically involves the reaction of a precursor molecule with a decyl chain and a series of ethylene glycol units. The reaction conditions often include the use of a solvent such as diglyme and a catalyst to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Kryptofix 221D undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions under specific conditions
Common Reagents and Conditions
Complexation: Typically involves metal salts and solvents like water or organic solvents.
Substitution: Requires nucleophiles and appropriate solvents.
Oxidation and Reduction: Utilizes oxidizing or reducing agents under controlled conditions.
Major Products
The major products formed from these reactions include metal cryptates, substituted derivatives, and oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Kryptofix 221D has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of radiopharmaceuticals.
Biology: Facilitates the study of ion transport and membrane interactions.
Medicine: Employed in the development of diagnostic agents and drug delivery systems.
Industry: Utilized in the production of high-purity chemicals and materials
Mécanisme D'action
Kryptofix 221D exerts its effects through the formation of stable complexes with metal ions. The cage-like structure of the compound allows it to encapsulate metal ions, thereby stabilizing them and facilitating their transport and reactivity. The molecular targets include various metal ions, and the pathways involved are primarily related to ion transport and complexation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kryptofix 222: Another cryptand with a similar structure but different binding properties.
18-Crown-6: A crown ether with a simpler structure and different complexation behavior.
15-Crown-5: Another crown ether with distinct properties and applications
Uniqueness
Kryptofix 221D is unique due to its specific structure, which provides a high affinity for certain metal ions and allows for the formation of highly stable complexes. This makes it particularly useful in applications requiring precise control of metal ion interactions .
Propriétés
Numéro CAS |
62002-40-8 |
|---|---|
Formule moléculaire |
C26H52N2O5 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
5-decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane |
InChI |
InChI=1S/C26H52N2O5/c1-2-3-4-5-6-7-8-9-10-26-25-32-21-15-27-11-17-29-18-12-28(16-22-33-26)14-20-31-24-23-30-19-13-27/h26H,2-25H2,1H3 |
Clé InChI |
AYKASNXTQRDUFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
SMILES canonique |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
| 62002-40-8 | |
Synonymes |
(221)C(10)-cryptand 1,10-diaza-5-decyl-4,7,13,16,21-pentaoxabicyclo(8.8.5)tricosane Kryptofix 221D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


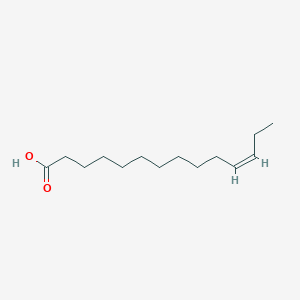
![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)

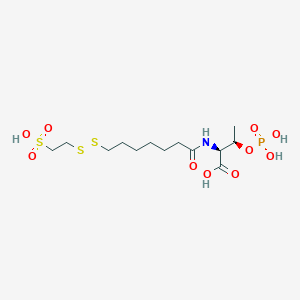
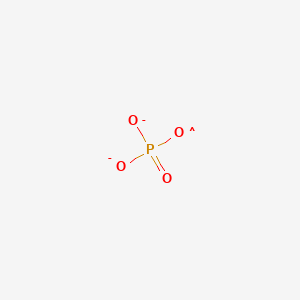
](/img/structure/B1237420.png)
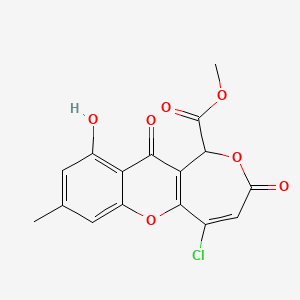
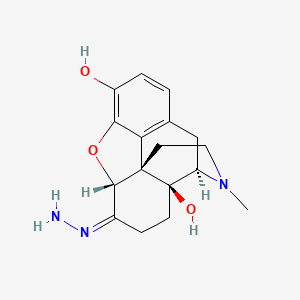
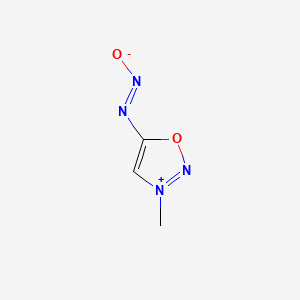
![(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B1237424.png)
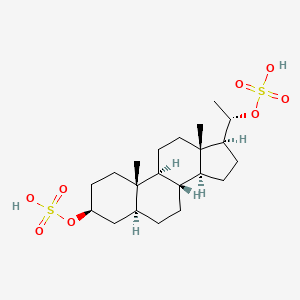
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
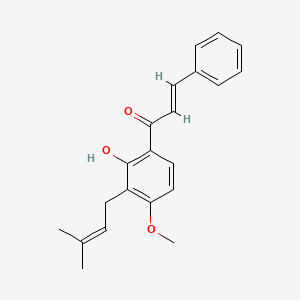
![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
